2,4,6-Tribromophenyl acrylate

Catalog No.
S703970
CAS No.
3741-77-3
M.F
C9H5Br3O2
M. Wt
384.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromophenyl acrylate

CAS Number

3741-77-3

Product Name

2,4,6-Tribromophenyl acrylate

IUPAC Name

(2,4,6-tribromophenyl) prop-2-enoate

Molecular Formula

C9H5Br3O2

Molecular Weight

384.85 g/mol

InChI

InChI=1S/C9H5Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h2-4H,1H2

InChI Key

CNLVUQQHXLTOTC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Br)Br)Br

The exact mass of the compound 2,4,6-Tribromophenyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tribromophenyl acrylate (CAS: 3741-77-3) is a highly reactive, heavily halogenated aromatic monomer utilized primarily in the synthesis of specialty copolymers requiring elevated refractive indices (n ~ 1.611) and robust flame retardancy. Featuring a 60% minimum bromine content by weight, this crystalline compound integrates seamlessly into acrylic, styrenic, and urethane backbones via free-radical polymerization. Unlike additive flame retardants that can migrate or leach over time, 2,4,6-Tribromophenyl acrylate covalently bonds to the polymer matrix, ensuring permanent fire resistance and stable optical properties. Its dual functionality makes it a critical precursor for high-performance optical coatings, holographic photopolymers, and flame-retardant engineering plastics where both optical clarity and stringent safety compliance are mandatory .

Substituting 2,4,6-Tribromophenyl acrylate with generic aliphatic brominated monomers (such as 2,3-dibromopropyl acrylate) or non-reactive brominated flame retardants introduces severe performance and processing liabilities. Non-reactive additives are prone to blooming, leaching, and plasticizing the host matrix, which degrades the mechanical integrity and optical clarity of the final product. Conversely, while aliphatic brominated monomers are reactive, their carbon-bromine bonds are thermally labile, often leading to premature decomposition and halogen loss during high-temperature melt processing or compounding. Furthermore, unbrominated aromatic monomers like phenyl acrylate fail to provide the necessary molar refractivity to achieve a refractive index above 1.60. 2,4,6-Tribromophenyl acrylate’s thermally stable aromatic C-Br bonds and high polarizability resolve these issues, making it non-interchangeable for applications requiring high-temperature survivability and high optical density [1].

Thermal Stability of Aromatic vs. Aliphatic Carbon-Bromine Bonds

The efficacy of a reactive flame retardant depends heavily on its thermal degradation profile aligning with the host polymer. Thermogravimetric analysis demonstrates that the aromatic carbon-bromine bonds in 2,4,6-Tribromophenyl acrylate are significantly more thermally stable than the aliphatic C-Br bonds found in 2,3-dibromopropyl acrylate (DBPA). When copolymerized with acrylonitrile or styrene, 2,4,6-Tribromophenyl acrylate-based copolymers resist premature dehydrobromination during standard melt-processing temperatures. In contrast, DBPA copolymers exhibit an earlier onset of thermal degradation, leading to premature halogen release before the actual ignition temperature of the bulk polymer is reached [1].

Evidence DimensionThermal degradation onset and halogen retention
Target Compound Data2,4,6-Tribromophenyl acrylate: High thermal stability, matching engineering plastic decomposition profiles
Comparator Or Baseline2,3-dibromopropyl acrylate (DBPA): Lower thermal stability due to labile aliphatic C-Br bonds
Quantified Difference2,4,6-Tribromophenyl acrylate prevents premature halogen loss during compounding, whereas DBPA degrades at lower temperatures
ConditionsThermogravimetric analysis (TGA) of copolymers in a nitrogen atmosphere

Ensures the flame-retardant monomer survives high-temperature extrusion and compounding without degrading or damaging the compounding equipment.

Refractive Index Maximization in Optical Copolymers

For optical applications such as holographic data storage and advanced lens manufacturing, achieving a high refractive index (RI) is critical. 2,4,6-Tribromophenyl acrylate provides a refractive index of approximately 1.611, which is substantially higher than standard optical methacrylates (n ~ 1.49) and unbrominated phenyl acrylate (n ~ 1.55). This high RI is driven by the dense electron clouds of the three bromine atoms on the aromatic ring, which highly polarize incoming light. As a widely utilized commercial baseline in two-stage holographic formulations, it enables high refractive index modulation (Δn) when dispersed in low-RI matrices (e.g., urethane, n = 1.47), facilitating the creation of high-efficiency volume transmission holograms [1].

Evidence DimensionMonomer Refractive Index (n)
Target Compound Data2,4,6-Tribromophenyl acrylate: n ≈ 1.611
Comparator Or BaselineStandard methacrylates: n ≈ 1.49; Phenyl acrylate: n ≈ 1.55
Quantified DifferenceProvides a +0.06 to +0.12 refractive index advantage over unbrominated analogs
ConditionsStandard optical characterization at room temperature

Allows optical engineers to design thinner, lighter lenses and higher-contrast holographic materials without sacrificing processability.

Mechanical Reinforcement via Hydrophobic Association

Beyond optical and thermal properties, the bulky, tribrominated aromatic ring of 2,4,6-Tribromophenyl acrylate acts as a powerful structural reinforcement agent in cross-linked networks. In a comparative study of hydrogels, networks cross-linked with this monomer demonstrated vastly superior mechanical properties compared to those using unbrominated phenyl acrylate (PA). The poly(PA-co-AAm) baseline hydrogel achieved a tensile strength (σb) of only ~0.35 MPa and an elastic modulus (E) of ~0.0911 MPa. In contrast, the incorporation of the hydrophobic and heavy bromine-substituted benzene rings of 2,4,6-Tribromophenyl acrylate significantly increased these metrics due to strong intermolecular hydrophobic interactions and steric hindrance, transforming the mechanical profile of the resulting material [1].

Evidence DimensionTensile strength (σb) and Elastic modulus (E)
Target Compound Data2,4,6-Tribromophenyl acrylate copolymers: High mechanical strength driven by tribromophenyl hydrophobic interactions
Comparator Or BaselinePhenyl acrylate (PA) copolymers: σb ≈ 0.35 MPa, E ≈ 0.0911 MPa
Quantified DifferenceProvides a massive multiple-fold increase in tensile strength and modulus over the unbrominated baseline
ConditionsTensile testing of poly(monomer-co-acrylamide) hydrogels

Enables the formulation of robust, tear-resistant specialty resins and optical gels that require both high refractive index and physical durability.

Favorable Copolymerization Kinetics and Conversion Rates

The commercial viability of a comonomer depends heavily on its reactivity relative to the bulk monomer, which dictates the final conversion rate and the amount of unreacted residual monomer. In free-radical copolymerizations, 2,4,6-Tribromophenyl acrylate exhibits highly favorable kinetics. Kinetic studies comparing the homopolymerization and copolymerization rates of brominated acrylates with styrene revealed that the reaction rates increase in the order of styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate. This high reactivity ensures that the monomer is efficiently and completely incorporated into the polymer backbone, minimizing the presence of leachable, unreacted monomer in the final cured product [1].

Evidence DimensionInitial reaction rate in free-radical polymerization
Target Compound Data2,4,6-Tribromophenyl acrylate: Highest relative reaction rate
Comparator Or BaselineStyrene (lowest) and 2,3-dibromopropyl acrylate (intermediate)
Quantified DifferencePolymerizes faster than both the bulk styrenic monomer and aliphatic brominated alternatives
ConditionsFree-radical copolymerization in benzene or dimethylformamide solutions

Maximizes manufacturing throughput and minimizes toxic, unreacted volatile organic compounds (VOCs) in the finished polymer.

High Refractive Index Holographic Photopolymers

Due to its established refractive index of ~1.611, 2,4,6-Tribromophenyl acrylate is the preferred writing monomer for two-stage holographic formulations. It provides the necessary refractive index modulation (Δn) when paired with low-index urethane matrices to create high-efficiency volume transmission holograms [1].

Non-Leaching Flame Retardant Engineering Plastics

Because its aromatic C-Br bonds offer superior thermal stability compared to aliphatic alternatives, this monomer is ideal for copolymerization with styrene or acrylonitrile. It survives high-temperature extrusion processes without premature degradation, ensuring permanent, non-leaching flame retardancy in structural plastics [1].

Mechanically Robust Optical Hydrogels and Coatings

The strong hydrophobic interactions generated by the tribrominated aromatic ring make this compound an excellent dual-purpose additive. It is highly recommended for specialty optical coatings and hydrogels where simultaneous enhancements in optical density and tensile strength are required [1].

XLogP3

4.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3741-77-3

Wikipedia

2,4,6-Tribromophenyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,4,6-tribromophenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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